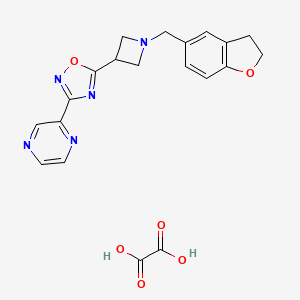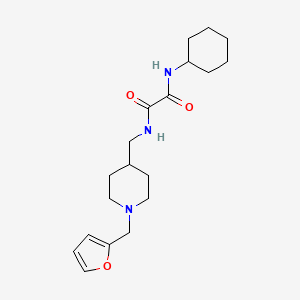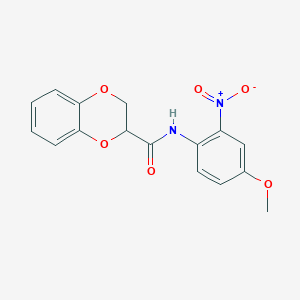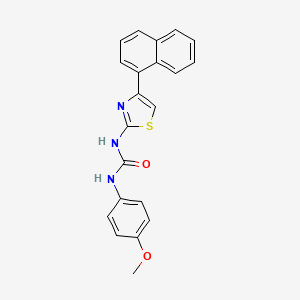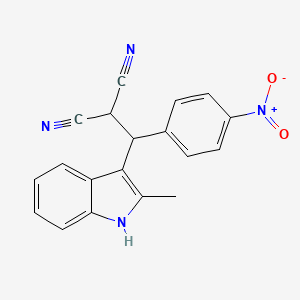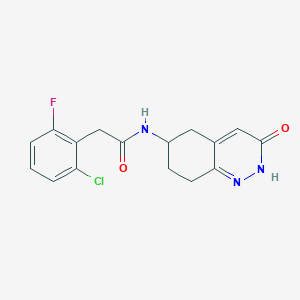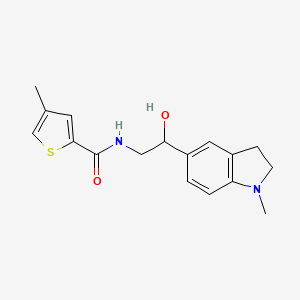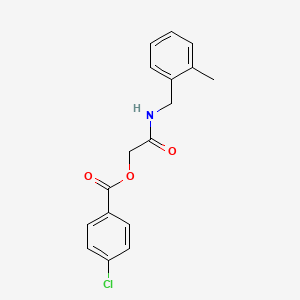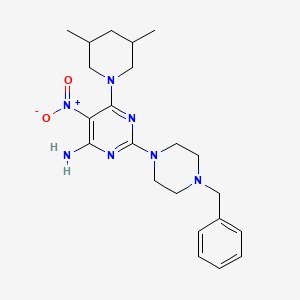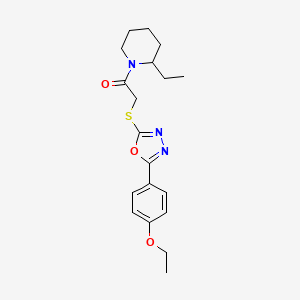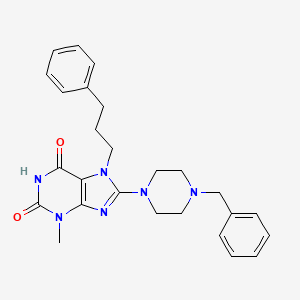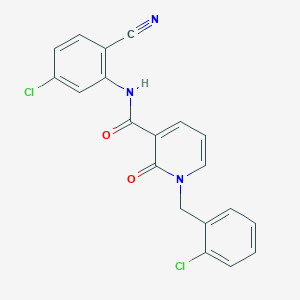
N-(5-chloro-2-cyanophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(5-chloro-2-cyanophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical entity that appears to be a derivative of dihydropyridine with potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, involves the introduction of various substituents to the benzene ring and the formation of carbohydrazide derivatives with heterocyclic moieties . Although the exact synthesis of N-(5-chloro-2-cyanophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is not described, similar synthetic strategies could potentially be applied, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray diffraction analysis data . For instance, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned . In the case of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, the crystal structure revealed hydrogen bonds forming infinite chains along the b-axis direction . These findings suggest that the compound of interest may also exhibit specific intermolecular interactions that could be elucidated through similar analytical techniques.
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specific to N-(5-chloro-2-cyanophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. However, the antioxidant activity of related compounds was assessed using the DPPH radical scavenging method and reducing power assay , indicating that these compounds can participate in redox reactions. This suggests that the compound may also engage in chemical reactions pertinent to its potential antioxidant properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest are not directly reported in the provided papers. However, the antioxidant activity of similar compounds was found to be significant, with some derivatives showing higher activity than ascorbic acid . The solubility and crystallization behavior of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide were studied, and single crystals were obtained by slow evaporation of an acetone solution . These insights imply that N-(5-chloro-2-cyanophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may also have distinct solubility characteristics and the potential to form crystalline structures under appropriate conditions.
Safety And Hazards
This involves detailing the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Orientations Futures
This involves discussing potential future research directions, applications, or improvements to the synthesis process.
Please consult with a professional chemist or a reliable source for accurate and detailed information.
Propriétés
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O2/c21-15-8-7-13(11-23)18(10-15)24-19(26)16-5-3-9-25(20(16)27)12-14-4-1-2-6-17(14)22/h1-10H,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRFTBPNCAYZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-cyanophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide](/img/structure/B2544331.png)
